“(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride” is a building block used in the pharmaceutical industry . It is an intermediate and active pharmaceutical ingredient .
The synthesis of key intermediate (3) (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt was the most crucial aspect, as it requires expensive reagents and involves tedious processes, escalating the costs of manufacturing .
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound classified as a piperidine derivative. It is characterized by its unique stereochemistry, specifically the (3R,4R) configuration, which indicates the spatial arrangement of its atoms. This compound is primarily used in pharmaceutical research and development due to its potential therapeutic applications and as an intermediate in the synthesis of various bioactive molecules.
The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride typically involves several key steps:
The synthesis can utilize various reagents and conditions, including titanium tetrachloride and triethylamine in toluene, followed by specific reaction conditions that ensure high yields and purity .
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
The mechanism of action for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The stereochemistry of the compound allows it to fit into active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways, making it valuable in medicinal chemistry .
The compound is stable under inert gas conditions and should be stored at temperatures between 2–8 °C to maintain its integrity. Its solubility characteristics suggest potential applications in various solvent systems for chemical reactions .
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has numerous applications across different fields:
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chiral organic compound with significant stereochemical complexity and pharmaceutical relevance. This dihydrochloride salt has the molecular formula C₁₄H₂₄Cl₂N₂ and a molecular weight of 291.26 g/mol. The compound is characterized by its specific stereochemistry at the 3- and 4-positions of the piperidine ring, where both chiral centers maintain an (R) configuration. This absolute stereochemistry is critically important for its function as a pharmaceutical intermediate, as the biological activity of resulting drug molecules depends heavily on precise three-dimensional orientation [3] [10].
The compound typically appears as a white to off-white crystalline solid and requires specific storage conditions to maintain stability. Technical specifications recommend storage under an inert atmosphere at 2-8°C to prevent degradation or racemization [3] [7]. Its chemical structure features a benzyl group attached to the piperidine nitrogen, with methyl substituents at both the N-amine and 4-position of the ring. The dihydrochloride salt form enhances stability, crystallinity, and handling properties compared to the free base, making it preferable for industrial synthetic processes [4] [10].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 291.26 g/mol | - |
Molecular Formula | C₁₄H₂₄Cl₂N₂ | - |
Purity Specification | ≥95% | Chromatographic |
Storage Temperature | 2-8°C | Under inert atmosphere |
Density | 1.0±0.1 g/cm³ | At 20°C |
Optical Rotation | [α]₂₀D = Specific value | Solvent and concentration |
The compound's density ranges between 1.0±0.1 g/cm³, and while complete boiling point data isn't extensively documented, estimates place it at approximately 302.6±35.0°C at standard atmospheric pressure based on structural analogs [5]. The dihydrochloride salt demonstrates excellent solubility in polar solvents including water, methanol, and ethanol, but exhibits limited solubility in non-polar organic solvents like toluene or hexanes [1] [6]. This solubility profile facilitates its purification and isolation in synthetic processes. The specific rotation ([α]₂₀D) serves as a critical quality control parameter to verify enantiomeric purity, though exact values vary depending on solvent system and concentration [3] [9].
This chiral piperidine derivative serves as a crucial synthetic precursor in the production of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (CP-690550). The compound's stereospecific configuration enables the synthesis of biologically active enantiomers of these pharmaceutical agents. In the synthetic pathway to Tofacitinib, the (3R,4R) enantiomer undergoes regioselective coupling with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by selective displacement and deprotection steps to yield the final active pharmaceutical ingredient [1] [7]. The efficiency of this coupling reaction depends critically on the enantiomeric purity of the piperidine intermediate, as even minor stereochemical impurities can significantly compromise the biological activity of the resulting drug molecule [6].
The compound's molecular architecture provides three key synthetic advantages: (1) The benzyl group offers a protective function for the amine during intermediate reactions, allowing selective deprotection at appropriate stages; (2) The tertiary amine functionality facilitates salt formation, enhancing crystallinity for purification; and (3) The methyl substituent at the 4-position creates steric bias that directs regioselective reactions [1]. These structural features enable pharmaceutical manufacturers to achieve high-yielding, stereospecific transformations essential for commercial-scale production of complex chiral molecules.
Table 2: Synthetic Applications in Pharmaceutical Manufacturing
Application Area | Target Molecule | Role in Synthesis |
---|---|---|
JAK Inhibitors | Tofacitinib | Core chiral amine component |
Anti-inflammatory Agents | Development candidates | Stereochemical template |
Kinase Inhibitor Research | Experimental compounds | Building block for structure-activity |
Manufacturing processes leverage the intermediate's chirality through diastereomeric resolution techniques. A particularly effective method involves conversion to the L-di-p-toluoyl tartrate (L-DTTA) salt, which enables separation of the desired (3R,4R) enantiomer from its stereoisomers through differential crystallization [6]. This resolution process typically achieves enantiomeric excess (ee) values exceeding 99%, meeting stringent pharmaceutical quality requirements. The high chiral purity directly translates to improved therapeutic efficacy and safety profiles in the final drug products, eliminating potential side effects associated with incorrect enantiomers [1] [6].
The development of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as a pharmaceutical intermediate parallels the emergence of JAK inhibitors as therapeutic agents. Early synthetic routes to Tofacitinib precursors relied on low-yielding resolution techniques and chiral pool approaches that suffered from poor scalability and limited enantiomeric control. The introduction of this specific chiral building block addressed critical manufacturing challenges in the late 2000s, enabling cost-effective production of stereochemically pure JAK inhibitors [1] [6].
Industrial production has evolved significantly through patented process innovations. A landmark advancement came with the development of a catalytic asymmetric synthesis method that dramatically improved yield and enantioselectivity while reducing reliance on chromatographic separations [1]. Modern manufacturing approaches typically employ one of two strategies: (1) Chiral resolution using enantiopure acids like L-DTTA to separate racemates, or (2) Asymmetric hydrogenation of enamine precursors using chiral catalysts [6]. Both approaches have been optimized for commercial-scale production, with current processes achieving overall yields exceeding 65% from commonly available starting materials such as methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate [1].
Table 3: Evolution of Industrial Synthesis Methods
Synthetic Approach | Advantages | Industrial Scalability | Enantiomeric Excess |
---|---|---|---|
Diastereomeric Resolution | Simple crystallization control | High (kg to ton scale) | >99% ee |
Asymmetric Hydrogenation | Fewer steps, atom economy | Moderate to High | 95-98% ee |
Enzymatic Resolution | Mild conditions, green chemistry | Emerging technology | >99% ee |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7